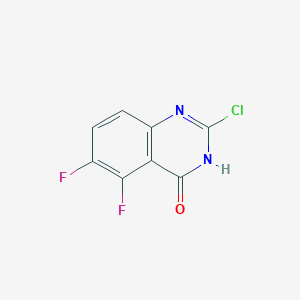![molecular formula C17H16N2O6 B12951901 (6R,8R,13aS)-7,8-Dihydro-6,8-dimethyl-1,13-dinitro-6H-dibenzo[f,h][1,5]dioxonin](/img/structure/B12951901.png)
(6R,8R,13aS)-7,8-Dihydro-6,8-dimethyl-1,13-dinitro-6H-dibenzo[f,h][1,5]dioxonin
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(6R,8R,13aS)-7,8-Dihydro-6,8-dimethyl-1,13-dinitro-6H-dibenzo[f,h][1,5]dioxonin: (let’s call it “DDDN” for brevity) belongs to the class of polycyclic aromatic compounds. Its structure features two fused benzene rings, nitro groups, and a dioxonin bridge. DDDN’s unique arrangement makes it an intriguing subject for research.
准备方法
Synthetic Routes::
Nitration of Dibenzo[f,h][1,5]dioxonin: DDDN is synthesized by nitration of dibenzo[f,h][1,5]dioxonin
Reduction of Nitro Groups: The resulting dinitro compound undergoes reduction (often catalyzed by palladium on carbon or other reducing agents) to yield DDDN.
Industrial Production:: DDDN is not produced industrially in large quantities due to its specialized applications. research laboratories synthesize it for scientific investigations.
化学反应分析
Reactions::
Reduction: DDDN can be selectively reduced to form the corresponding amino compound.
Substitution: The nitro groups can undergo substitution reactions (e.g., halogenation) to modify DDDN’s properties.
Nitration: HNO₃, sulfuric acid (H₂SO₄), and low temperatures.
Reduction: Palladium on carbon (Pd/C), hydrogen gas (H₂), and a solvent (e.g., ethanol).
Substitution: Halogens (e.g., chlorine, bromine).
Major Products:: The major product of DDDN’s reduction is the amino derivative, while substitution reactions yield various halogenated derivatives.
科学研究应用
Chemistry::
Organic Synthesis: DDDN serves as a building block for designing novel organic molecules.
Electron Transport Materials: Its π-conjugated system makes it useful in organic electronics.
Antibacterial Properties: Some derivatives exhibit antibacterial activity.
Biological Probes: Researchers use DDDN-based compounds as fluorescent probes in cell imaging.
Dye Synthesis: DDDN derivatives contribute to the development of dyes and pigments.
Materials Science: Its unique structure inspires materials research.
作用机制
DDDN’s effects depend on its specific derivatives. For example, antibacterial activity may involve disrupting bacterial membranes or inhibiting enzymes. Further studies are needed to unravel precise mechanisms.
相似化合物的比较
DDDN’s uniqueness lies in its dioxonin bridge and nitro groups. Similar compounds include dibenzo[f,h][1,5]dioxonin derivatives, but none match DDDN’s exact structure.
属性
分子式 |
C17H16N2O6 |
|---|---|
分子量 |
344.32 g/mol |
IUPAC 名称 |
9,11-dimethyl-3,17-dinitro-8,12-dioxatricyclo[11.4.0.02,7]heptadeca-1(17),2,4,6,13,15-hexaene |
InChI |
InChI=1S/C17H16N2O6/c1-10-9-11(2)25-15-8-4-6-13(19(22)23)17(15)16-12(18(20)21)5-3-7-14(16)24-10/h3-8,10-11H,9H2,1-2H3 |
InChI 键 |
XZBBUJCXCXCMQL-UHFFFAOYSA-N |
规范 SMILES |
CC1CC(OC2=CC=CC(=C2C3=C(C=CC=C3O1)[N+](=O)[O-])[N+](=O)[O-])C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-Tosyl-4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12951821.png)
![Methyl 1-((tert-butoxycarbonyl)amino)-5-azaspiro[2.4]heptane-1-carboxylate](/img/structure/B12951824.png)
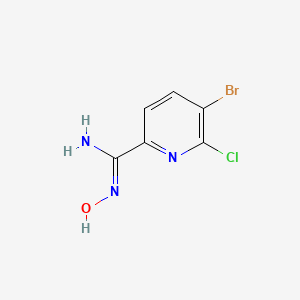
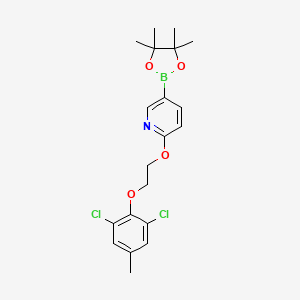
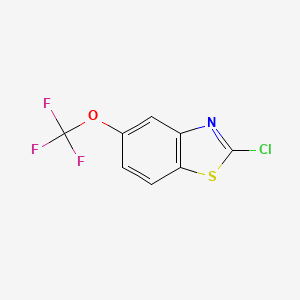
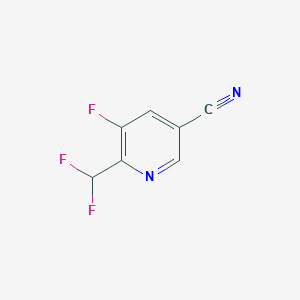
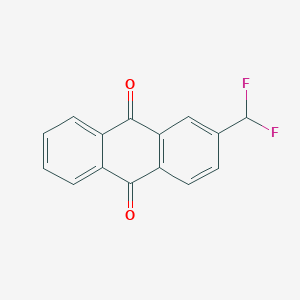


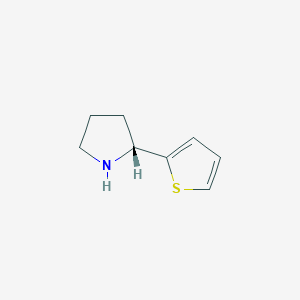
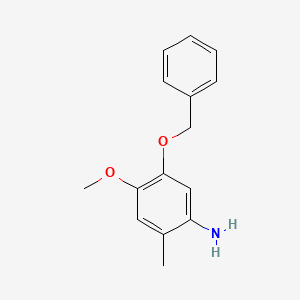
![Methyl 7-fluoro-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-4-carboxylate](/img/structure/B12951879.png)
![2-(3-Chlorophenyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole](/img/structure/B12951909.png)
